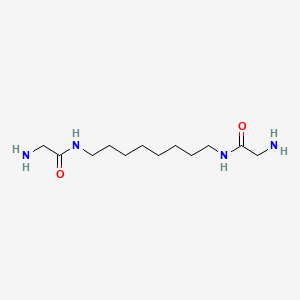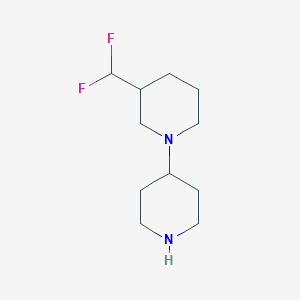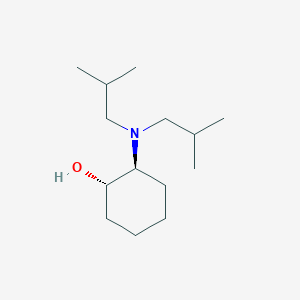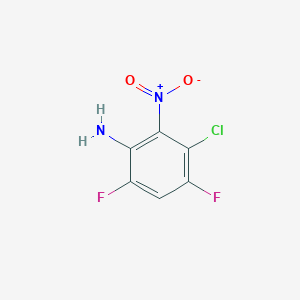
3-Chloro-4,6-difluoro-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4,6-difluoro-2-nitroaniline is an organic compound with the molecular formula C6H3ClF2N2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,6-difluoro-2-nitroaniline typically involves multiple steps. One common method includes the nitration of 3-chloro-4,6-difluoroaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the nitration process. The use of advanced catalysts and reaction monitoring techniques further enhances the production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,6-difluoro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Reduction: 3-Chloro-4,6-difluoro-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4,6-difluoro-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4,6-difluoro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine and fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,4-difluoro-6-nitroaniline
- 2-Chloro-3,4-difluoro-6-nitroaniline
- 4,5-Difluoro-2-nitroaniline
Uniqueness
3-Chloro-4,6-difluoro-2-nitroaniline is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and material science .
Properties
Molecular Formula |
C6H3ClF2N2O2 |
|---|---|
Molecular Weight |
208.55 g/mol |
IUPAC Name |
3-chloro-4,6-difluoro-2-nitroaniline |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-4-2(8)1-3(9)5(10)6(4)11(12)13/h1H,10H2 |
InChI Key |
WRSJHFULBMFNKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13348229.png)


![2-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)-1-(5-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[2,3-b]quinoxalin-1-yl)ethanone](/img/structure/B13348256.png)
![3-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13348271.png)
![2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13348274.png)
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane](/img/structure/B13348282.png)
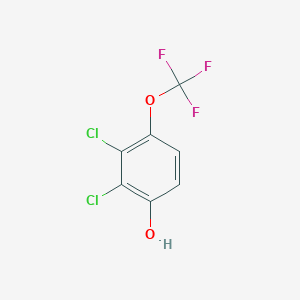

![tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13348304.png)
